molecular formula C9H10OS B2616046 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one CAS No. 1864061-40-4

4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one

Cat. No.: B2616046
CAS No.: 1864061-40-4
M. Wt: 166.24
InChI Key: LKGDFFCKTOFWNX-UHFFFAOYSA-N
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Description

4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one is an organic compound with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol It is a derivative of benzothiophene, characterized by the presence of a methyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-methyl-1,2-dihydrobenzothiophene as a starting material, which undergoes oxidation to form the desired ketone . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The methyl group and the aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohol Derivatives: Formed through reduction reactions.

    Halogenated and Nitrated Derivatives: Formed through substitution reactions.

Scientific Research Applications

4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ketone functional group can participate in various biochemical reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one can be compared with other benzothiophene derivatives, such as:

    Benzothiophene: The parent compound, lacking the methyl and ketone groups.

    4,5,6,7-Tetrahydro-1-benzothiophen-7-one: Similar structure but without the methyl group.

    4-Methylbenzothiophene: Lacks the ketone group but has the methyl group.

The presence of both the methyl and ketone groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

4-methyl-5,6-dihydro-4H-1-benzothiophen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-6-2-3-8(10)9-7(6)4-5-11-9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGDFFCKTOFWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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